Absolute (4R)-Stereochemistry Defines a Distinct Chiral Space from the (4S)-PD128907 Intermediate
The (4R)-enantiomer occupies a fundamentally different chiral space than the (4S)-enantiomer (CAS 2227802-78-8), which is explicitly documented as a key intermediate for the D₃-selective agonist PD128907 . While the (4S)-enantiomer is incorporated into a compound demonstrating D₃ receptor agonism with an EC₅₀ of 0.64 nM and 53-fold selectivity over D₂ , the (4R)-enantiomer carries the opposite absolute configuration at the C-4 stereocenter. In analogous aminochroman series targeting the GlyT1 transporter, stereochemistry at the 4-position directly determines inhibitory potency, with individual enantiomers frequently displaying >10-fold differences in IC₅₀ values [1]. This stereochemical divergence makes the (4R)-enantiomer the appropriate choice for medicinal chemistry programs pursuing targets or selectivity profiles that are distinct from—or complementary to—D₃ receptor agonism.
| Evidence Dimension | Absolute configuration at C-4 and its impact on biological target selectivity |
|---|---|
| Target Compound Data | (4R)-enantiomer (CAS 2243501-50-8); configuration opposite to PD128907 intermediate |
| Comparator Or Baseline | (4S)-enantiomer (CAS 2227802-78-8); key intermediate for PD128907 (D₃ agonist, EC₅₀ = 0.64 nM, 53-fold selectivity over D₂) |
| Quantified Difference | Opposite absolute configuration; in analogous aminochroman GlyT1 inhibitor series, enantiomer pairs show >10-fold IC₅₀ differences |
| Conditions | Stereochemical comparison; PD128907 activity measured in D₃ receptor functional assays; GlyT1 enantiomer comparison from J. Med. Chem. 2018, 61, 7503–7524 |
Why This Matters
For procurement decisions, selecting the correct enantiomer determines whether the resulting compound series will engage D₃-like targets (from (S)-configuration) or explore alternative biological space (from (R)-configuration), which is critical for IP differentiation and target selectivity.
- [1] Cież, D.; Světlík, J.; Frecer, V. Discovery of Novel Aminotetralines and Aminochromanes as Selective and Competitive Glycine Transporter 1 (GlyT1) Inhibitors. Journal of Medicinal Chemistry, 2018, 61, 7503–7524. View Source
